molecular formula C26H33N7O5 B15162004 L-Tyrosine, L-tryptophyl-L-arginyl- CAS No. 160248-31-7

L-Tyrosine, L-tryptophyl-L-arginyl-

Cat. No.: B15162004
CAS No.: 160248-31-7
M. Wt: 523.6 g/mol
InChI Key: HQVKQINPFOCIIV-BVSLBCMMSA-N
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Description

L-Tyrosine, L-tryptophyl-L-arginyl- is a tripeptide composed of three amino acids: L-tyrosine, L-tryptophan, and L-arginine. Each of these amino acids plays a crucial role in various physiological processes. L-tyrosine is a non-essential amino acid involved in protein synthesis and the production of neurotransmitters. L-tryptophan is an essential amino acid that serves as a precursor for serotonin and melatonin. L-arginine is a semi-essential amino acid important for nitric oxide production and immune function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-tryptophyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

Industrial production of peptides like L-Tyrosine, L-tryptophyl-L-arginyl- often employs large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-tryptophyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the imine groups in the peptide.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the peptide.

    Substitution: Substituted peptides with modified functional groups.

Scientific Research Applications

L-Tyrosine, L-tryptophyl-L-arginyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Explored for potential therapeutic applications, including as a precursor for neurotransmitter synthesis.

    Industry: Utilized in the production of peptide-based drugs and supplements.

Mechanism of Action

The mechanism of action of L-Tyrosine, L-tryptophyl-L-arginyl- involves its interaction with various molecular targets and pathways:

    Neurotransmitter Synthesis: L-tyrosine and L-tryptophan serve as precursors for dopamine, norepinephrine, and serotonin.

    Nitric Oxide Production: L-arginine is a substrate for nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.

    Protein Synthesis: The peptide can be incorporated into proteins, affecting their structure and function.

Comparison with Similar Compounds

L-Tyrosine, L-tryptophyl-L-arginyl- can be compared with other tripeptides and amino acid derivatives:

    L-Glutathione: A tripeptide composed of glutamine, cysteine, and glycine, known for its antioxidant properties.

    L-Carnosine: A dipeptide of beta-alanine and histidine, involved in muscle function and antioxidant defense.

    L-Arginyl-L-tryptophyl-L-tyrosine: Another tripeptide with a different sequence, affecting its biological activity and stability.

L-Tyrosine, L-tryptophyl-L-arginyl- is unique due to its specific sequence, which influences its interactions and functions in biological systems.

Properties

CAS No.

160248-31-7

Molecular Formula

C26H33N7O5

Molecular Weight

523.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C26H33N7O5/c27-19(13-16-14-31-20-5-2-1-4-18(16)20)23(35)32-21(6-3-11-30-26(28)29)24(36)33-22(25(37)38)12-15-7-9-17(34)10-8-15/h1-2,4-5,7-10,14,19,21-22,31,34H,3,6,11-13,27H2,(H,32,35)(H,33,36)(H,37,38)(H4,28,29,30)/t19-,21-,22-/m0/s1

InChI Key

HQVKQINPFOCIIV-BVSLBCMMSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N

Origin of Product

United States

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